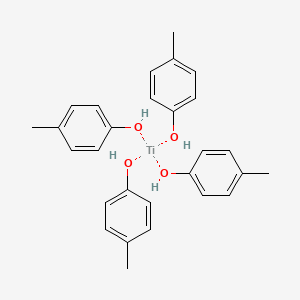
2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid is a complex organic compound that features both nitrile and sulfonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile typically involves the reaction of 3-hydroxy-4-phenylmethoxybenzaldehyde with a cyanide source under basic conditions to form the nitrile group. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting nitrile compound is then treated with 4-methylbenzenesulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenylmethoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 3-hydroxy-4-phenylmethoxybenzaldehyde or 3-hydroxy-4-phenylmethoxybenzoic acid.
Reduction: Formation of 2-(3-hydroxy-4-phenylmethoxyphenyl)ethylamine.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions and other catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but lacks the sulfonic acid group.
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: Similar nitrile group but different aromatic substitution pattern.
(3-Methoxyphenyl)acetonitrile: Similar nitrile group but lacks the hydroxyl and sulfonic acid groups.
Uniqueness
2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid is unique due to the presence of both nitrile and sulfonic acid functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C22H21NO5S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
2-(3-hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H13NO2.C7H8O3S/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-7,10,17H,8,11H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
VZLZGSYPJHJYPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
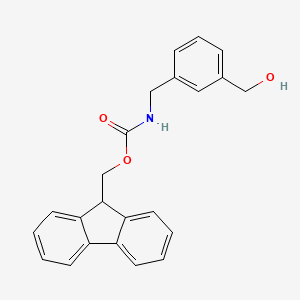
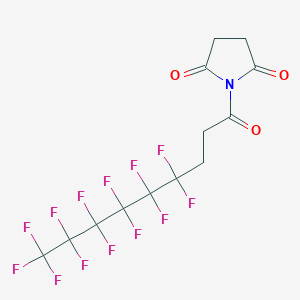
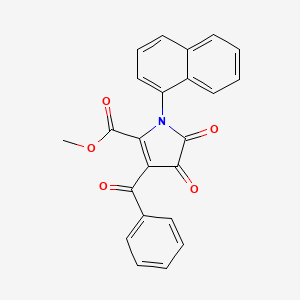
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
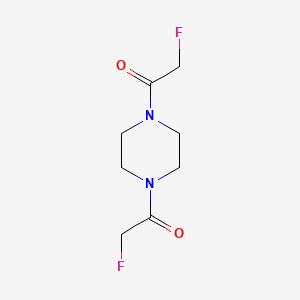
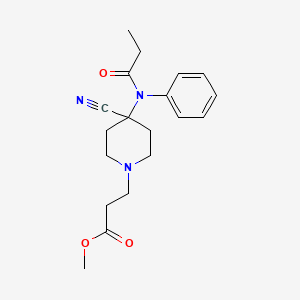
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
